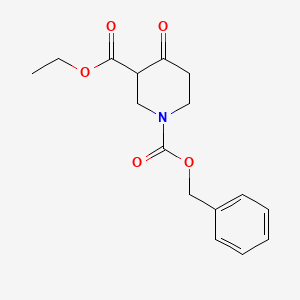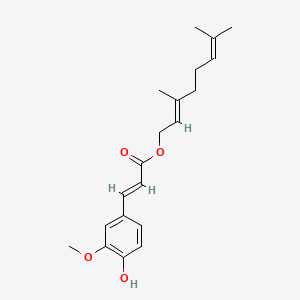
Geranylferulat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields, including chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
Geranyl ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Geranyl ferulate exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Due to its anti-inflammatory and anticancer properties, geranyl ferulate is being explored for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Wirkmechanismus
Target of Action
Geranyl ferulate, a derivative of geraniol, primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .
Mode of Action
Geranyl ferulate interacts with its targets by inhibiting the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial reactive oxygen species (ROS), mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .
Biochemical Pathways
Geranyl ferulate affects the biochemical pathways involved in the synthesis of geraniol. Geraniol is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by geraniol synthase (GES) featuring a common ionization-dependent reaction mechanism . GPP is generated from the head-to-tail condensation of the universal five-carbon precursors, isopentenyl diphosphate (IPP) with its isomer dimethylallyl .
Pharmacokinetics
After intravenous administration of geraniol to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% .
Result of Action
Geraniol, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, neuroprotective, and anticancer effects
Action Environment
It is known that the bioavailability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other compounds
Biochemische Analyse
Biochemical Properties
Geranyl ferulate plays a significant role in biochemical reactions, particularly in inhibiting the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress. Geranyl ferulate interacts with nitric oxide synthase enzymes, specifically inhibiting their activity, which leads to a decrease in nitric oxide production . Additionally, geranyl ferulate has been shown to interact with various proteins and biomolecules involved in inflammatory pathways, further contributing to its anti-inflammatory properties .
Cellular Effects
Geranyl ferulate exerts various effects on different cell types and cellular processes. In macrophage cells, geranyl ferulate inhibits the production of nitric oxide, thereby reducing inflammation . In neuronal-differentiated mouse neuroblastoma N2a cells, geranyl ferulate has been shown to prevent oxidative injury induced by reactive oxygen species, highlighting its neuroprotective effects . Furthermore, geranyl ferulate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of geranyl ferulate involves its interaction with nitric oxide synthase enzymes, leading to the inhibition of nitric oxide production . This inhibition occurs through the binding of geranyl ferulate to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. Additionally, geranyl ferulate modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of geranyl ferulate have been observed to change over time. Geranyl ferulate is relatively stable under standard laboratory conditions, but it can undergo degradation in certain environments. Studies have shown that geranyl ferulate is hydrolyzed in human and rat whole blood, as well as in rat liver homogenates, with varying half-lives . Long-term effects of geranyl ferulate on cellular function include sustained inhibition of nitric oxide production and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of geranyl ferulate vary with different dosages in animal models. At lower doses, geranyl ferulate exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of geranyl ferulate plateau at certain dosages, and further increases in dosage do not enhance its therapeutic properties .
Metabolic Pathways
Geranyl ferulate is involved in various metabolic pathways, primarily related to its antioxidant and anti-inflammatory activities. The compound interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other reactive oxygen species . Additionally, geranyl ferulate affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels . These interactions contribute to the overall metabolic effects of geranyl ferulate.
Transport and Distribution
Within cells and tissues, geranyl ferulate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of geranyl ferulate in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
Geranyl ferulate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals may direct geranyl ferulate to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain pure geranyl ferulate .
Industrial Production Methods: In an industrial setting, the production of geranyl ferulate can be scaled up using similar esterification processes. The use of biocatalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the reaction. This method is environmentally friendly and can be performed under milder conditions compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Geranyl ferulate undergoes various chemical reactions, including:
Oxidation: Geranyl ferulate can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of geranyl ferulate can yield geranyl alcohol and ferulic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Geranyl aldehyde and ferulic acid.
Reduction: Geranyl alcohol and ferulic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Geranyl acetate: Another ester of geraniol, known for its pleasant aroma and use in fragrances.
Ferulic acid: A phenolic compound with strong antioxidant properties, commonly found in plant cell walls.
Geraniol: A monoterpenoid alcohol with a sweet rose-like scent, used in perfumes and as a flavoring agent.
Uniqueness of Geranyl Ferulate: Geranyl ferulate combines the beneficial properties of both geraniol and ferulic acid, resulting in a compound with enhanced antioxidant and anti-inflammatory activities. This makes it particularly valuable in applications where both properties are desired, such as in therapeutic formulations and cosmetic products .
Eigenschaften
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDJVKWHDQVBQ-TWGDSDBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B585709.png)

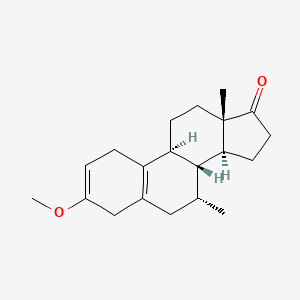



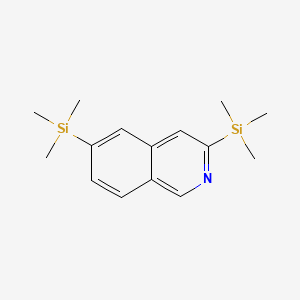

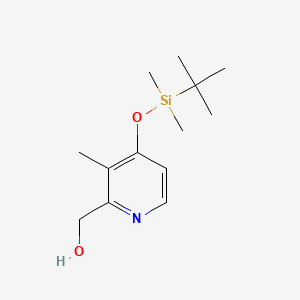

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)
